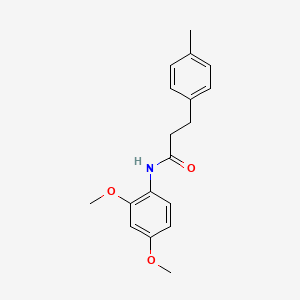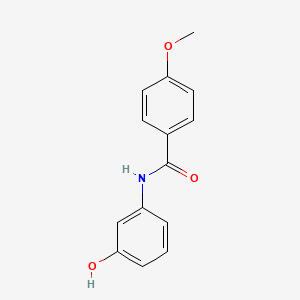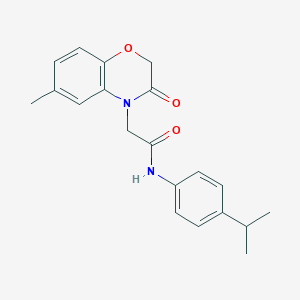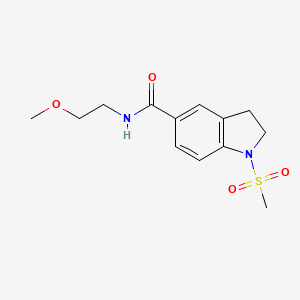
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Description
Synthesis Analysis
The synthesis of N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds typically involves Michael addition reactions, followed by reductive alkylation processes. For instance, one approach to synthesizing similar compounds involves the Michael addition of acrylonitrile to diphenylpyrazole, followed by the reductive alkylation of the resultant diphenylpyrazolepropionitriles (Bailey et al., 1985). This method highlights a general pathway that could be adapted for synthesizing N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, emphasizing the importance of careful selection of starting materials and reagents to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be elucidated using techniques such as X-ray crystallography. For example, complexes of palladium(II) chloride with related ligands have been structurally characterized to understand their supramolecular hydrogen-bonded chains and cyclic dimer formations in solid states (Palombo et al., 2019). These studies provide valuable insights into the molecular geometry, bonding patterns, and overall structural stability of the compound, which are crucial for predicting its reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactivity of N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is influenced by its functional groups and molecular structure. Research on related compounds has shown a variety of chemical behaviors, including antiaggregating, hypotensive, and antiarrhythmic activities (Bruno et al., 1991). These activities suggest that the compound may undergo diverse chemical reactions, leading to a range of biological effects. The presence of dimethylphenyl and dimethyl-1H-pyrazol-1-yl groups could potentially influence its reactivity towards nucleophiles and electrophiles, as well as its participation in hydrogen bonding and other non-covalent interactions.
Physical Properties Analysis
The physical properties of N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, such as solubility, melting point, and crystalline structure, are determined by its molecular arrangement and intermolecular forces. While specific data on this compound may not be readily available, studies on structurally similar compounds offer insights into how substituent groups and molecular geometry affect these properties. For example, the crystal structure and herbicidal activity of related compounds have been analyzed to understand their solubility and stability under various conditions (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties of N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, including its reactivity, stability, and potential interactions with biological systems, are influenced by the nature of its functional groups. Research on compounds with similar structures has revealed a range of biological activities, suggesting that this compound might also exhibit interesting chemical properties. For instance, the synthesis and structural characterization of related compounds have provided insights into their potential as cyclooxygenase-2 inhibitors, which could have implications for the chemical properties and biological activities of N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-5-6-15(12(2)9-11)17-16(20)7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJPKEWLJIOHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4440240.png)

![1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine](/img/structure/B4440253.png)
![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4440258.png)
![N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide](/img/structure/B4440272.png)
![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)

![3-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4440288.png)
![methyl [(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4440295.png)
![1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)


![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)